molecular formula C23H28N2O3 B2536354 N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide CAS No. 954081-41-5

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide

Cat. No.: B2536354
CAS No.: 954081-41-5
M. Wt: 380.488
InChI Key: ICLPKWHIULAEIC-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydroquinoline core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Acylation: The tetrahydroquinoline core is then acylated using 2-methylpropanoyl chloride in the presence of a base such as pyridine.

    Etherification: The final step involves the etherification of the benzamide group with isopropanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Povarov reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

    Reduction: The carbonyl group in the acyl moiety can be reduced to form alcohol derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in inflammatory and cancer pathways.

    Pathways Involved: The compound may inhibit key enzymes or block receptor sites, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropanoyl)benzamide: Shares the acyl moiety but lacks the tetrahydroquinoline core.

    4-(propan-2-yloxy)benzamide: Contains the benzamide group but lacks the tetrahydroquinoline and acyl moieties.

Uniqueness

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide is unique due to its combination of a tetrahydroquinoline core, an acyl moiety, and an etherified benzamide group. This structural complexity provides it with a diverse range of chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-15(2)23(27)25-13-5-6-18-14-19(9-12-21(18)25)24-22(26)17-7-10-20(11-8-17)28-16(3)4/h7-12,14-16H,5-6,13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLPKWHIULAEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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